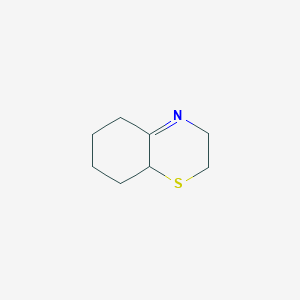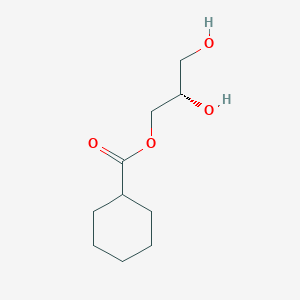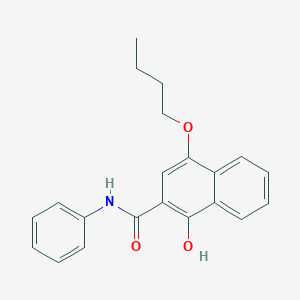
4-Butoxy-1-hydroxy-N-phenylnaphthalene-2-carboxamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4-Butoxy-1-hydroxy-N-phenylnaphthalene-2-carboxamide is a synthetic organic compound belonging to the class of naphthalene carboxamides This compound is characterized by the presence of a butoxy group at the fourth position, a hydroxy group at the first position, and a phenyl group attached to the nitrogen atom of the carboxamide functional group
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-Butoxy-1-hydroxy-N-phenylnaphthalene-2-carboxamide typically involves a multi-step process. One common synthetic route includes the following steps:
Nitration: Naphthalene undergoes nitration to form 1-nitronaphthalene.
Reduction: The nitro group is reduced to an amino group, yielding 1-aminonaphthalene.
Carboxylation: 1-Aminonaphthalene is then carboxylated to form 1-amino-2-naphthoic acid.
Amidation: The carboxylic acid group is converted to a carboxamide by reacting with aniline, resulting in 1-hydroxy-N-phenylnaphthalene-2-carboxamide.
Alkylation: Finally, the hydroxy group is alkylated with butyl bromide to produce this compound.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-pressure conditions, and catalysts to enhance reaction efficiency and yield.
化学反应分析
Types of Reactions
4-Butoxy-1-hydroxy-N-phenylnaphthalene-2-carboxamide undergoes various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to a carbonyl group under strong oxidizing conditions.
Reduction: The carboxamide group can be reduced to an amine under reducing conditions.
Substitution: The butoxy group can be substituted with other alkyl or aryl groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Reagents like lithium aluminum hydride or hydrogen gas with a palladium catalyst.
Substitution: Alkyl halides or aryl halides in the presence of a base like sodium hydride.
Major Products
Oxidation: Formation of 4-butoxy-1-naphthaldehyde.
Reduction: Formation of 4-butoxy-1-hydroxy-N-phenyl-2-naphthylamine.
Substitution: Formation of various substituted naphthalene derivatives depending on the substituent used.
科学研究应用
4-Butoxy-1-hydroxy-N-phenylnaphthalene-2-carboxamide has several scientific research applications:
Medicinal Chemistry: It has been studied for its potential antimicrobial and anticancer properties.
Materials Science: It is used in the development of organic semiconductors and light-emitting diodes due to its unique electronic properties.
Biological Studies: It serves as a probe in biochemical assays to study enzyme interactions and protein binding.
作用机制
The mechanism of action of 4-Butoxy-1-hydroxy-N-phenylnaphthalene-2-carboxamide involves its interaction with specific molecular targets. In antimicrobial applications, it inhibits bacterial cell wall synthesis by binding to penicillin-binding proteins. In anticancer studies, it induces apoptosis in cancer cells by activating caspase pathways and inhibiting cell proliferation.
相似化合物的比较
Similar Compounds
3-Hydroxy-N-phenylnaphthalene-2-carboxamide: Lacks the butoxy group, resulting in different solubility and reactivity properties.
4-Bromo-3-hydroxy-N-phenylnaphthalene-2-carboxamide: Contains a bromine atom instead of a butoxy group, leading to different electronic and steric effects.
N-(4-Methoxyphenyl)-3-hydroxy-2-naphthamide: Contains a methoxy group instead of a butoxy group, affecting its lipophilicity and biological activity.
Uniqueness
4-Butoxy-1-hydroxy-N-phenylnaphthalene-2-carboxamide is unique due to the presence of the butoxy group, which enhances its lipophilicity and ability to interact with hydrophobic regions of biological targets. This structural feature contributes to its distinct biological and chemical properties compared to similar compounds.
属性
CAS 编号 |
500572-59-8 |
|---|---|
分子式 |
C21H21NO3 |
分子量 |
335.4 g/mol |
IUPAC 名称 |
4-butoxy-1-hydroxy-N-phenylnaphthalene-2-carboxamide |
InChI |
InChI=1S/C21H21NO3/c1-2-3-13-25-19-14-18(20(23)17-12-8-7-11-16(17)19)21(24)22-15-9-5-4-6-10-15/h4-12,14,23H,2-3,13H2,1H3,(H,22,24) |
InChI 键 |
VYQXSHDIHWOAHF-UHFFFAOYSA-N |
规范 SMILES |
CCCCOC1=CC(=C(C2=CC=CC=C21)O)C(=O)NC3=CC=CC=C3 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


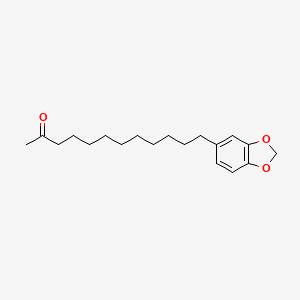

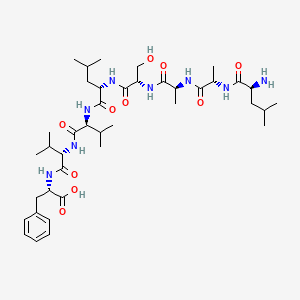
![N'-[(1R)-1-cyclohexylethyl]-N-(3,3-diphenylpropyl)ethane-1,2-diamine](/img/structure/B14226835.png)
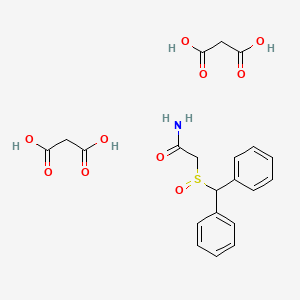
![N-methyl-N-phenyl-6H-indolo[2,3-b]quinolin-11-amine](/img/structure/B14226859.png)
![N-[2-(2,4-dichlorophenyl)ethyl]-N'-(2-phenylpropyl)ethane-1,2-diamine](/img/structure/B14226871.png)
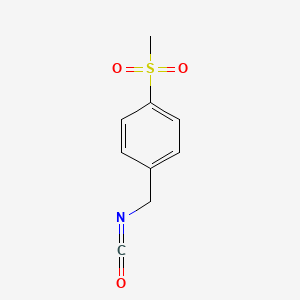
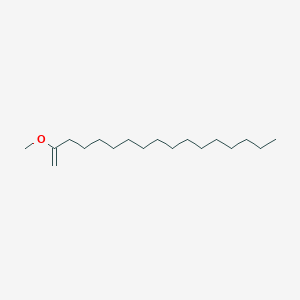

![N-[4-(dihydroxyamino)-2-methylphenyl]benzamide](/img/structure/B14226884.png)
